4-Chloro-2-(methylamino)benzonitrile
Description
4-Chloro-2-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7ClN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a methylamino group at the 2-position
Properties
IUPAC Name |
4-chloro-2-(methylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVNVOFPMUCYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with methylamine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide. The reaction proceeds as follows:
4-Chlorobenzonitrile+Methylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methylamino)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methylamino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4-Chloro-2-(methylamino)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.
Material Science: Investigated for its properties in the development of new materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylamino)benzonitrile depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In pharmaceuticals, its mechanism would depend on the target molecule it is used to synthesize. Generally, the molecular targets and pathways involved would be specific to the end-use compound.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzonitrile: Lacks the methylamino group, making it less reactive in certain nucleophilic substitution reactions.
2-(Methylamino)benzonitrile:
Uniqueness
4-Chloro-2-(methylamino)benzonitrile is unique due to the presence of both the chlorine and methylamino groups, which confer distinct reactivity and potential for diverse applications in synthesis and pharmaceuticals.
Biological Activity
Overview
4-Chloro-2-(methylamino)benzonitrile, with the chemical formula C8H8ClN, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1369935-45-4
- Molecular Weight : 169.62 g/mol
- Structure : The compound consists of a chloro group and a methylamino group attached to a benzonitrile structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors, influencing cellular pathways involved in disease processes.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases, which are crucial in regulating cellular functions and signaling pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, affecting neurotransmission and potentially offering therapeutic effects in neurological conditions.
Pharmacological Effects
Studies have reported several pharmacological effects associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines, indicating potential use in cancer therapy.
- Antimicrobial Properties : There is evidence supporting its antimicrobial activity against certain bacterial strains, which could be beneficial in treating infections.
Case Study 1: Antitumor Activity
In a study investigating the anticancer properties of various benzonitrile derivatives, this compound was found to inhibit the proliferation of breast cancer cells. The mechanism involved apoptosis induction through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cell lines.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
